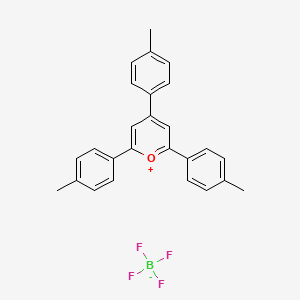

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,6-tris(4-methylphenyl)pyrylium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23O.BF4/c1-18-4-10-21(11-5-18)24-16-25(22-12-6-19(2)7-13-22)27-26(17-24)23-14-8-20(3)9-15-23;2-1(3,4)5/h4-17H,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOXOWBZXLPNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23BF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: Synthesis of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate

Abstract: This guide provides a comprehensive and technically detailed protocol for the synthesis of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate, a pivotal photocatalyst and synthetic intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document outlines the foundational chemical principles, a granular step-by-step experimental procedure, and robust methods for purification and characterization, all substantiated by established scientific literature.

Introduction and Significance

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is a stable organic salt renowned for its role as a versatile photocatalyst in modern organic synthesis.[1] The electron-deficient pyrylium core renders it a potent electron acceptor, a property leveraged in a myriad of chemical transformations, most notably in photoredox catalysis where it can initiate reactions upon irradiation with visible light.[1] The strategic placement of para-tolyl groups at the 2, 4, and 6 positions enhances the compound's stability and solubility in common organic solvents, presenting a more manageable alternative to the parent triphenylpyrylium cation. This guide furnishes a dependable and reproducible protocol for its synthesis, enabling researchers to readily access this invaluable chemical tool.

Reaction Mechanism and Stoichiometry

The synthesis of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate is achieved through an acid-catalyzed condensation reaction. This involves the reaction of two equivalents of a methyl ketone with one equivalent of an aldehyde. Specifically, this protocol utilizes two equivalents of 4'-methylacetophenone and one equivalent of p-tolualdehyde. Tetrafluoroboric acid (HBF₄) is employed as a bifunctional reagent, acting as both the catalyst for the condensation and the source of the tetrafluoroborate counterion.[1]

The reaction pathway initiates with an aldol condensation, which is followed by a series of cyclization and dehydration steps, ultimately leading to the formation of the aromatic pyrylium ring system.

Overall Reaction:

2 (4'-Methylacetophenone) + 1 (p-Tolualdehyde) + HBF₄ → 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate + 2 H₂O

A simplified mechanistic workflow is depicted below:

Caption: High-level overview of pyrylium salt synthesis.

Experimental Protocol

This protocol is structured as a self-validating system, incorporating clear checkpoints and anticipated observations to ensure procedural integrity.

Reagents and Materials

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 4'-Methylacetophenone | C₉H₁₀O | 134.18 | 2.68 g (20 mmol) | ≥98% |

| p-Tolualdehyde | C₈H₈O | 120.15 | 1.20 g (10 mmol) | ≥97% |

| Tetrafluoroboric acid | HBF₄ | 87.81 | ~3.5 mL (48-50 wt. % in H₂O) | 48-50 wt. % |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 20 mL | ≥99% |

| Diethyl Ether | C₄H₁₀O | 74.12 | 150 mL | Anhydrous |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4'-methylacetophenone (2.68 g, 20 mmol), p-tolualdehyde (1.20 g, 10 mmol), and acetic anhydride (20 mL).

-

Rationale: Acetic anhydride functions as the solvent and a dehydrating agent, sequestering the water produced during the reaction and thereby driving the equilibrium towards product formation.[2]

-

-

Initial Mixing: Stir the mixture at ambient temperature for approximately 15 minutes to ensure a homogeneous solution. The initial solution should appear as a pale yellow liquid.

-

Catalyst Addition: Carefully add tetrafluoroboric acid (~3.5 mL of a 48-50 wt. % aqueous solution) dropwise to the stirring mixture over a period of 5-10 minutes.

-

Causality: A controlled, slow addition of the strong acid is crucial to prevent a rapid exothermic reaction and the formation of undesired byproducts. This ensures a controlled protonation and catalytic cycle.

-

Observation: Upon the addition of the acid, the reaction mixture will typically undergo a color change to a deep red or brown, indicating the formation of charged intermediates.

-

-

Heating and Reflux: The reaction mixture is then heated to 100 °C and maintained at reflux for a duration of 2 hours.

-

Expertise Insight: Refluxing provides the necessary thermal energy to overcome the activation barrier for the cyclization and subsequent aromatization steps. A 2-hour reflux period is generally adequate for the reaction to reach completion. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting materials.

-

-

Cooling and Precipitation: Following the reflux period, the reaction flask is allowed to cool to room temperature. Subsequently, it is placed in an ice bath for 30 minutes to facilitate precipitation.

-

Observation: As the solution cools, the desired product will begin to precipitate from the acetic anhydride solution.

-

-

Crude Product Isolation: To the cooled flask, add 100 mL of anhydrous diethyl ether to further promote precipitation. The resulting suspension is stirred for an additional 15 minutes.

-

Rationale: The pyrylium salt exhibits poor solubility in diethyl ether. The addition of this anti-solvent causes the product to precipitate out of the solution, enabling its isolation.[3]

-

-

Filtration: The precipitated solid is collected via vacuum filtration using a Büchner funnel. The filter cake is washed with two 25 mL portions of anhydrous diethyl ether to remove residual acetic anhydride and any unreacted starting materials.

-

Drying: The collected solid is dried under vacuum to yield the crude 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate.

Purification

The crude product can be effectively purified by recrystallization.

-

Recrystallization: The crude solid is dissolved in a minimal amount of hot acetone.

-

Cooling: The solution is allowed to cool gradually to room temperature, followed by further cooling in an ice bath to maximize the yield of crystalline product.

-

Isolation: The purified crystals are collected by vacuum filtration, washed with a small volume of cold acetone, and dried under vacuum.

Caption: Workflow for the synthesis and purification process.

Characterization

The identity and purity of the synthesized 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate should be rigorously confirmed using standard analytical techniques.

| Characterization Method | Expected Result |

| Appearance | Yellow to orange crystalline solid[4] |

| Melting Point | 298-303 °C[1][5] |

| ¹H NMR (500 MHz, DMSO-d₆, ppm) | δ 8.94 (s, 2H, pyrylium-H), 8.48 (d, J = 8.5 Hz, 2H), 8.42 (d, J = 8.5 Hz, 4H), 7.57 - 7.54 (m, 6H), 2.5 (s, 9H, CH₃)[4] |

| ¹³C NMR (125 MHz, DMSO-d₆, ppm) | δ 169.3, 163.9, 146.7, 146.1, 130.4, 129.9, 128.5, 126.4, 113.3, 21.4[4] |

| FT-IR (neat, cm⁻¹) | ~1624, 1599 (C=C stretch), ~1055 (B-F stretch)[4] |

Safety and Handling

-

Tetrafluoroboric acid is highly corrosive and toxic. It should be handled with extreme caution within a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemically resistant gloves, safety goggles, and a lab coat.[2][6][7][8]

-

Acetic anhydride is corrosive and a lachrymator. All handling should be performed in a fume hood.[9]

-

Diethyl ether is extremely flammable. Ensure all potential ignition sources are removed from the vicinity during its use.

-

The final pyrylium salt product should be handled with gloves, as organic salts can be irritants.

Conclusion

This guide delineates a robust and validated protocol for the synthesis of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate, a key reagent in contemporary organic chemistry. A thorough understanding of the underlying reaction mechanism and strict adherence to the outlined procedural steps will enable researchers to reliably prepare this compound in high purity. The provided characterization data serve as a critical benchmark for the verification of a successful synthesis.

References

-

The Royal Society of Chemistry. (2020). Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction. Retrieved from [Link]

-

Organic Syntheses. 2,4,6-triphenylpyrylium tetrafluoroborate. Retrieved from [Link]

-

RSC Publishing. (2020). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. Retrieved from [Link]

- Google Patents. (1979). Process for the preparation of pyrylium salts.

-

PubChem. 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt. Retrieved from [Link]

-

Semantic Scholar. From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Retrieved from [Link]

-

NIH. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Retrieved from [Link]

-

ACS Publications. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Retrieved from [Link]

-

Cole-Parmer. Material Safety Data Sheet - (Acetic anhydride). Retrieved from [Link]

-

NIH PubChem. Tetrafluoroboric acid. Retrieved from [Link]

-

ResearchGate. (2017). 2,4,6-Triphenylpyrylium Tetrafluoroborate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Tetrafluoroboric acid | HBF4 | CID 28118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supr ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04585C [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. ≥95%, powder | Sigma-Aldrich [sigmaaldrich.cn]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Mechanistic and Practical Guide to the Synthesis of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate, a vital compound in the realm of organic chemistry. Pyrylium salts, with their unique aromatic and cationic properties, are instrumental as photosensitizers and synthetic intermediates. This document is tailored for researchers, scientists, and professionals in drug development, offering a deep dive into the reaction mechanism, practical experimental procedures, and the critical role of each component in the synthesis.

Foundational Principles of Pyrylium Salt Formation

The synthesis of 2,4,6-trisubstituted pyrylium salts, such as 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate, is a classic acid-catalyzed condensation reaction.[1] The process generally involves the reaction of two equivalents of a ketone with one equivalent of an aldehyde.[1] In this specific synthesis, p-methylacetophenone serves as the ketone and p-tolualdehyde as the aldehyde.

The reaction proceeds through a series of steps, beginning with the formation of a chalcone intermediate. This is followed by a Michael addition and subsequent cyclization to form a dihydropyran ring, which then aromatizes to the pyrylium cation. The tetrafluoroborate anion is typically introduced via tetrafluoroboric acid, which also functions as a catalyst and dehydrating agent.

The Critical Role of Reagents: A Causal Analysis

-

p-Methylacetophenone : This ketone provides the carbon backbone for the C2, C3, C5, and C6 positions of the pyrylium ring.

-

p-Tolualdehyde : This aldehyde contributes the C4 carbon and its corresponding p-tolyl substituent to the final pyrylium structure.

-

Acid Catalyst (e.g., Tetrafluoroboric Acid) : The acid catalyst is crucial for protonating the carbonyl groups, thereby activating them for nucleophilic attack. Tetrafluoroboric acid is a strong, non-oxidizing acid, and its conjugate base, the tetrafluoroborate anion (BF₄⁻), is a non-nucleophilic counterion that facilitates the precipitation of a stable, crystalline product.[1]

-

Dehydrating Agent (e.g., Acetic Anhydride) : While strong acids can promote dehydration, the inclusion of a dehydrating agent like acetic anhydride is common practice to drive the reaction towards the final product by removing the water generated during the condensation steps.[1][2]

The Reaction Mechanism: A Step-by-Step Elucidation

The formation of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate is a well-understood process that can be broken down into the following key mechanistic steps:

Step 1: Aldol Condensation to Form a Chalcone Intermediate The reaction begins with an acid-catalyzed aldol condensation between one molecule of p-methylacetophenone and one molecule of p-tolualdehyde.[3] The acid protonates the aldehyde's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The enol form of the ketone then attacks the activated aldehyde, and subsequent dehydration yields the chalcone intermediate, 1,3-di(p-tolyl)prop-2-en-1-one.[4]

Step 2: Michael Addition A second molecule of p-methylacetophenone, in its enol form, then performs a Michael addition to the α,β-unsaturated system of the chalcone. This results in the formation of a 1,5-dicarbonyl intermediate.[4]

Step 3: Cyclization and Dehydration The 1,5-dicarbonyl intermediate undergoes an intramolecular cyclization. One of the carbonyl groups is protonated, and the enol of the other carbonyl group attacks it, forming a cyclic dihydropyran derivative. This is followed by two successive acid-catalyzed dehydration steps, leading to the aromatic pyrylium ring.[4][5]

Step 4: Salt Formation The resulting 2,4,6-tri(p-tolyl)pyrylium cation is stabilized by the non-nucleophilic tetrafluoroborate anion, leading to the precipitation of the final salt.

Visualizing the Mechanism

Caption: Reaction mechanism for the formation of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate.

Experimental Protocol: A Field-Tested Methodology

This protocol provides a reliable method for the synthesis of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate, with clear checkpoints and expected observations.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity |

| p-Methylacetophenone | 134.18 | 2.0 equivalents |

| p-Tolualdehyde | 120.15 | 1.0 equivalent |

| Acetic Anhydride | 102.09 | Solvent/Dehydrating Agent |

| Tetrafluoroboric acid (48 wt% in H₂O) | 87.81 | 1.5 - 2.0 equivalents |

| Diethyl ether | 74.12 | For precipitation and washing |

Safety Precautions:

-

Tetrafluoroboric acid is highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).

-

Acetic anhydride is a lachrymator and corrosive. Handle in a fume hood.

-

Diethyl ether is extremely flammable. Work in a well-ventilated area away from ignition sources.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-methylacetophenone and p-tolualdehyde.

-

Reagent Addition: Add acetic anhydride to the stirred mixture.

-

Acid Catalyst Addition: Carefully and slowly add tetrafluoroboric acid to the reaction mixture. The addition is exothermic.

-

Reaction Heating: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 2-4 hours. The solution's color should deepen.

-

Precipitation and Isolation: After the reflux period, cool the mixture to room temperature. A precipitate should form. Add diethyl ether to ensure complete precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash with diethyl ether.

-

Drying: Dry the solid under vacuum to obtain the final product.

Expected Observations and Validation

-

Color Change: The reaction mixture typically turns from a pale yellow to a deep orange or red-brown color upon heating.

-

Precipitation: The product should precipitate as a bright yellow or orange crystalline solid upon cooling and the addition of diethyl ether.

-

Characterization: The product's identity and purity can be confirmed by:

-

¹H NMR: Expect characteristic signals for the aromatic and methyl protons.

-

¹³C NMR: Will show the expected number of signals for the carbons.

-

Mass Spectrometry: Will show the molecular ion peak for the pyrylium cation.

-

Melting Point: The purified product should have a sharp melting point.[6]

-

Experimental Workflow Visualization

Caption: A step-by-step workflow for the synthesis of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate.

Conclusion and Future Perspectives

The synthesis of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate is a robust and well-established method for accessing a valuable chemical intermediate. A thorough understanding of the underlying reaction mechanism is key to optimizing conditions and adapting the synthesis for various substituted pyrylium salts. The protocol outlined here provides a reliable pathway to this important compound. The expanding applications of pyrylium salts in areas like photoredox catalysis and materials science underscore the continued importance of efficient and well-understood synthetic routes.

References

- Benchchem. 2,4,6-Tri(p-tolyl)

- From Pyrylium to Pyridinium Salts: Understanding Physicochemical Fe

- Bhowmik, P. K., et al. (2019). Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)Pyrylium Tosylates And Triflimides. Digital Scholarship@UNLV. (URL: )

- Dimroth, K., Reichardt, C., & Vogel, K. 2,4,6-triphenylpyrylium tetrafluoroborate. Organic Syntheses Procedure. (URL: )

- Miranda, M. A., & Garcia, H. (2021).

- Improved Synthesis of Pyrylium Salts Leading to 2,4-Disubstituted Diarylfurans via Novel Mechanism. Request PDF.

- Wikipedia. Pyrylium. (URL: )

- Chemistry Stack Exchange. What is the mechanism of this pyrylium synthesis?. (URL: )

- The Royal Society of Chemistry. Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction. (URL: )

- ResearchGate. (PDF) Reactions of Some Nucleophiles with Pyrylium Salts. (URL: )

- ResearchGate. Synthesis of Pyrylium Salts with Various Anions | Request PDF. (URL: )

- Benchchem. Application Notes & Protocols: Synthesis of 2,4,6-Trisubstituted Pyridines. (URL: )

- ResearchGate. Scheme 1. Synthesis of pyrylium salts from (A) chalcone and (B)

- chemicalbook.

- PMC.

- Semantic Scholar.

- ResearchGate. Experimental supplement General procedure for pyrylium salt synthesis To substituted acetophenone and acetic anhydride was adde. (URL: )

- Beyond Benign.

- Magritek.

Sources

A Technical Guide to the Photophysical Properties of Triarylpyrylium Salts

Introduction: The Luminous Appeal of Cationic Heterocycles

Triarylpyrylium salts are a compelling class of organic chromophores built upon a cationic, six-membered oxygen heterocycle.[1] Their rigid, planar structure and permanent positive charge bestow upon them a unique and highly tunable set of photophysical properties, including strong visible light absorption and robust fluorescence.[1][2] These characteristics have positioned them as versatile tools in a multitude of scientific domains, from serving as potent electron-transfer photosensitizers in organic synthesis and photocatalysis to acting as fluorescent probes and agents for photodynamic therapy (PDT) in medicine.[1][2][3][4] This guide provides an in-depth exploration of the core photophysical principles governing triarylpyrylium salts, the experimental methodologies used for their characterization, and the direct line between these fundamental properties and their advanced applications.

Molecular Architecture and Synthetic Control

The photophysical behavior of a triarylpyrylium salt is not an immutable property; rather, it is intricately linked to its molecular structure, which can be precisely controlled through chemical synthesis.

The Electronic Landscape

The pyrylium core contains a positively charged oxygen atom, which imparts significant electrophilicity to the molecule. This positive charge is not localized on the oxygen but is delocalized across the aromatic system, particularly at the C2, C4, and C6 (α and γ) positions. This delocalization is fundamental to the molecule's electronic transitions and its susceptibility to nucleophilic attack, a feature often exploited in synthetic chemistry.[2] The electronic properties, and thus the photophysical characteristics, are profoundly influenced by the nature of the three aryl groups attached to these positions.

Synthetic Strategies for Photophysical Tuning

The most prevalent method for synthesizing 2,4,6-triarylpyrylium salts involves the condensation of two equivalents of an aryl methyl ketone with one equivalent of an aryl aldehyde. A more modern and eco-friendly approach utilizes the reaction of a chalcone intermediate with an acetophenone derivative in the presence of a mild acid like methanesulfonic acid and a dehydrating agent.[1][5][6][7]

The power of these synthetic routes lies in the ability to select specific acetophenone and chalcone precursors. By strategically incorporating electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -Cl, -Br) onto the aryl rings, one can systematically tune the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This chemical control is the primary mechanism for modulating absorption and emission wavelengths.[8]

Caption: General synthesis of triarylpyrylium salts.

Core Photophysical Characterization

Understanding the interaction of triarylpyrylium salts with light requires a suite of spectroscopic techniques. Each technique reveals a different facet of the molecule's behavior upon excitation.

UV-Visible Absorption Spectroscopy

The absorption of light by a triarylpyrylium salt promotes an electron from a lower-energy ground state (S₀) to a higher-energy excited singlet state (S₁). This process is governed by the energy gap between these states.

-

Causality & Insights: The absorption spectrum provides the first critical insight into the electronic structure. The position of the maximum absorption wavelength (λ_max) is a direct indicator of the S₀-S₁ energy gap. For triarylpyrylium salts, these absorptions are typically strong and located in the near-UV to visible range (350-500 nm).[9][10] Introducing electron-donating substituents, particularly at the 4-position, often leads to a bathochromic (red) shift in λ_max. This occurs because these groups raise the energy of the HOMO more than the LUMO, effectively narrowing the energy gap.

-

Solvatochromism: The absorption spectrum of triarylpyrylium salts can be sensitive to the polarity of the solvent.[10] This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states by the solvent molecules. A shift in λ_max with solvent polarity often indicates a change in the molecule's dipole moment upon excitation, which is characteristic of an intramolecular charge transfer (ICT) state.[11][12][13]

Experimental Protocol: Acquiring a UV-Vis Absorption Spectrum

-

Preparation: Prepare a stock solution of the pyrylium salt in a high-purity spectroscopic grade solvent (e.g., acetonitrile, dichloromethane) at a known concentration (e.g., 1 mM).

-

Dilution: Create a dilute working solution (e.g., 1-10 µM) from the stock solution. The final absorbance maximum should ideally be between 0.5 and 1.0 for optimal signal-to-noise.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a matched quartz cuvette with the pure solvent and place it in the reference beam path. Fill a second cuvette with the same pure solvent and place it in the sample beam path. Run a baseline correction (autozero) across the desired wavelength range (e.g., 300-700 nm).

-

Measurement: Replace the solvent in the sample cuvette with the pyrylium salt solution. Acquire the absorption spectrum over the same wavelength range.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (typically 1 cm).

Fluorescence Spectroscopy

Following absorption, the excited molecule can relax back to the ground state by emitting a photon. This process is known as fluorescence.

-

Causality & Insights: The fluorescence emission spectrum is always red-shifted relative to the absorption spectrum. The energy difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is the Stokes Shift . A large Stokes shift, common for these salts, is advantageous for imaging applications as it minimizes self-absorption and improves signal clarity.[11] The emission wavelength and intensity are highly sensitive to the molecular environment.[14][15][16] In viscous media, for example, non-radiative decay pathways involving molecular rotation can be restricted, leading to a significant increase in fluorescence intensity. This property is the basis for their use as "molecular rotors" to probe microviscosity.[17][18][19]

-

Solvent Effects: Similar to absorption, fluorescence emission is also highly dependent on solvent polarity.[13][20] Increasing solvent polarity often leads to a greater red-shift in the emission spectrum, indicating a more polar excited state that is stabilized by the solvent cage.[11]

Fluorescence Quantum Yield (Φ_F)

The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[21] It is one of the most critical parameters for evaluating a fluorophore's performance.

-

Causality & Insights: A high quantum yield (approaching 1.0 or 100%) indicates that fluorescence is the dominant decay pathway. For triarylpyrylium salts, Φ_F can vary dramatically from <0.01 to >0.8 depending on the structure and solvent.[9][11] For instance, 2,4,6-triphenylpyrylium chloride exhibits a quantum yield of 0.84 in acetonitrile but only 0.22 in ethanol, highlighting the profound impact of the solvent environment.[9] Factors that promote non-radiative decay, such as conformational flexibility or the presence of heavy atoms, will decrease the quantum yield.

Experimental Protocol: Relative Quantum Yield Determination (Comparative Method) This protocol is self-validating by using multiple concentrations to ensure linearity and minimize artifacts.

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φ_ST) and whose absorption/emission range overlaps with the test sample. (e.g., Quinine sulfate in 0.5 M H₂SO₄, Φ_ST = 0.54).

-

Solution Preparation: Prepare a series of five dilutions for both the standard and the test sample in the same solvent (or solvents with known refractive indices). The absorbances at the chosen excitation wavelength must be kept below 0.1 in a 1 cm cuvette to prevent inner-filter effects.

-

Absorbance Measurement: Record the absorbance of all ten solutions at the chosen excitation wavelength (λ_ex). This wavelength should be identical for both the standard and the test sample.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation/emission slits, detector voltage).

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plotting: For both the standard and the test sample, create a plot of integrated fluorescence intensity versus absorbance.

-

Gradient Analysis: Perform a linear regression for each data set. The slope of the line is the gradient (Grad). A linear plot (R² > 0.99) validates the data quality.

-

Calculation: Calculate the quantum yield of the test sample (Φ_X) using the following equation:[21] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where η is the refractive index of the solvent used for the test (X) and standard (ST) samples.

Caption: Workflow for comparative quantum yield measurement.

Fluorescence Lifetime (τ_F)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state via fluorescence.

-

Causality & Insights: Lifetimes for triarylpyrylium salts are typically in the nanosecond range.[11] This parameter is crucial as it is often independent of fluorophore concentration and can be used to distinguish between different fluorophores or different environmental states of the same fluorophore in techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).

-

Measurement Technique: The gold standard for measuring nanosecond lifetimes is Time-Correlated Single Photon Counting (TCSPC) .[22][23][24] This technique measures the time delay between a pulsed laser excitation and the detection of the first emitted photon.[25] By repeating this process millions of times, a histogram of photon arrival times is built, from which the exponential decay of fluorescence can be precisely determined.[23][24][25]

Caption: Principle of Time-Correlated Single Photon Counting.

Data Summary: A Comparative Overview

To illustrate the impact of substitution and solvent, the following table summarizes key photophysical data for representative triarylpyrylium salts.

| Compound Name | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Reference |

| 2,4,6-Triphenylpyrylium Chloride | Acetonitrile | ~410 | ~480 | ~70 | 0.84 | - | [9] |

| 2,4,6-Triphenylpyrylium Chloride | Ethanol | ~412 | ~505 | ~93 | 0.22 | - | [9] |

| 2,4,6-Tris(p-methoxyphenyl)pyrylium Tosylate | Acetonitrile | 473 | 526 | 53 | 0.08 | - | [8] |

| 2,4-DMA-6-Ph | THF | 537 | 677 | 140 | 0.122 | 1.19, 1.48 | [11] |

| 2,4-DMA-6-Ph | Methanol | 526 | 694 | 168 | 0.038 | 0.33, 0.67 | [11] |

| (DMA = Dimethylamino, Ph = Phenyl) |

Applications Rooted in Photophysics

The utility of triarylpyrylium salts in research and drug development is a direct consequence of their photophysical properties.

Photosensitizers for Photodynamic Therapy (PDT)

PDT is a therapeutic modality that uses a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), to destroy diseased cells.[26][27][28]

-

Mechanism: For a molecule to be an effective photosensitizer, it must efficiently populate its excited triplet state (T₁) following light absorption. This occurs via a process called intersystem crossing (ISC) from the excited singlet state (S₁). The long-lived triplet state molecule can then transfer its energy to ground-state triplet oxygen (³O₂), promoting it to the highly reactive singlet state (¹O₂), which is responsible for cellular damage.[29][30]

-

Key Properties: An ideal photosensitizer for PDT should possess a high ISC quantum yield, strong absorption in the "phototherapeutic window" (600-900 nm) where light penetration into tissue is maximal, and low intrinsic toxicity in the dark.[26][30] While many traditional triarylpyrylium salts absorb at shorter wavelengths, synthetic modification is a key strategy to red-shift their absorption into this therapeutic range.

Caption: Jablonski diagram for photosensitization.

Fluorescent Probes for Bioimaging

The sensitivity of triarylpyrylium fluorescence to the local microenvironment makes them excellent candidates for fluorescent probes.

-

Mechanism: As molecular rotors, their fluorescence quantum yield can increase dramatically in environments with high viscosity, such as within the lipid membranes of cells or in aggregated proteins.[17][18] This "turn-on" fluorescence response allows for the visualization and quantification of viscosity changes in real-time within living cells and organisms, which is associated with various disease states.[17][18][19] Similarly, their solvatochromic properties can be harnessed to report on changes in local polarity within cellular compartments.

Conclusion

Triarylpyrylium salts represent a class of chromophores where structure, photophysical properties, and function are inextricably linked. Their bright and environmentally sensitive fluorescence, coupled with their capacity for efficient singlet oxygen generation, provides a powerful and versatile platform for scientific inquiry. Through rational synthetic design, researchers can precisely tune their absorption, emission, and quantum efficiency to create tailored molecules for specific applications, from advanced photocatalysts to next-generation diagnostics and therapeutics in drug development. The continued exploration of this remarkable chemical scaffold promises to unlock even more innovative applications in the years to come.

References

- Owen, C., et al. (2023). Synthesis of Triarylpyrylium Salts Using a Mild, Eco-friendly Route. Synlett, 34(14), 1719-1724.

- Owen, C., et al. (2023). Synthesis of Triarylpyrylium Salts Using a Mild, Eco-friendly Route. Thieme, R-Discovery.

- HORIBA Scientific. Fluorescence Lifetimes with TCSPC. HORIBA.

- PicoQuant. Time-correlated single photon counting (TCSPC). PicoQuant.

- Edinburgh Instruments. (2023). TCSPC - What is Time-Correlated Single Photon Counting?. Edinburgh Instruments.

- Owen, C., et al. (2024). Synthesis of Triarylpyrylium Salts Using a Mild, Eco-friendly Route. R Discovery.

- Owen, C., et al. (2023). Synthesis of Triarylpyrylium Salts Using a Mild, Eco-friendly Route. OUCI.

- ResearchGate. (Various Authors). Three common synthetic approaches to 2,4,6-triarylpyrylium salt.

- UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine.

- ID Quantique. (2025). What is Time Correlated Single Photon Counting?. ID Quantique.

- AUREA Technology. Time-Correlated Single Photon Counting. AUREA Technology.

- Virtual Labs. Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs.

- Ramesan, S., et al. Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies.

- Galian, R. E., & de la Guardia, M. (2008). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH.

- Nyerges, Á., et al. (2025). Triarylpyrylium-based fluorescent DNA-binding dyes – facile synthesis, substituent effects, and sensing mechanism. Royal Society of Chemistry.

- Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.

- Samanta, S., et al. (2022). Synthesis, optical spectroscopy and laser potential of 2,4,6-triphenylpyrylium chloride. Chemical Physics Letters.

- Karki, L., et al. (2019). Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)Pyrylium Tosylates And Triflimides. Digital Scholarship@UNLV.

- Samanta, S., et al. (2024).

- Deligeorgiev, T., et al. (2009). Fluorescence Properties of Pyrylium and Thiopyrylium Salts.

- Miranda, M. A., & Garcia, H. (1994). 2,4,6-Triphenylpyrylium Tetrafluoroborate as an Electron-Transfer Photosensitizer. Chemical Reviews.

- Ortyl, J., & Popielarz, R. (2021). Absorption spectra of 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane and acetonitrile.

- Hola, E., & Ortyl, J. (2021). Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance.

- Gomer, C. J., et al. (2003). Singlet oxygen generation ability of squarylium cyanine dyes. Journal of Photochemistry and Photobiology B: Biology.

- ResearchGate. (Various Authors). (a) Uv‐Vis absorption and (b) fluorescence emission spectra of 1 and 2...

- Mattay, J., & Grampp, G. (1989). Pyrylium Salts as Photosensitizers in Homogeneous and Heterogeneous Electron‐Transfer Catalysis. – A Comparison with Cyano Arenes. Semantic Scholar.

- ResearchGate. (Various Authors). UV-vis absorption spectra (a) and fluorescence emission spectra (b) of 1g in different solvents.

- ResearchGate. (Various Authors). UV-vis absorption (left) and fl uorescent emission (right) spectra of...

- Ethirajan, M., et al. (2011). Emerging applications of porphyrins in photomedicine. PMC - PubMed Central.

- ResearchGate. (Various Authors). UV-vis absorption and emission spectra of (a) 2, 3, and 6 in THF and...

- Zhang, Y., et al. (2025). A novel fluorescent sensor for imaging of viscosity and ClO- in plant cells and zebrafish. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Zhang, J., et al. (2023). Solvent effects on the intramolecular charge transfer excited state of 3CzClIPN: a broadband transient absorption study. Physical Chemistry Chemical Physics.

- Ayetey, H., & Kaanumalle, L. S. (2018).

- Laarhoven, L. J. J., et al. (1999). Solvent effects on the photophysical and photochemical properties of (E,E,E)-1,6-bis(4-nitrophenyl)hexa-1,3,5-triene. Journal of the Chemical Society, Perkin Transactions 2.

- Maleckis, A., et al. (2023).

- Sasikumar, D., et al. (2024).

- Ethirajan, M., et al. (2011). Emerging Applications of Porphryins in Photomedicine.

- Baskaran, R., et al. (2018). Clinical development of photodynamic agents and therapeutic applications.

- Antman-Passig, M., & Shemesh, T. (2024).

- Wieczorek, E., et al. (2021). Cellular Mechanisms of Singlet Oxygen in Photodynamic Therapy. MDPI.

- Zhang, Y., et al. (2025). Dual-function fluorescent sensor enabling real-time tracking of cellular viscosity and biothiols levels. PubMed.

- Mongin, O., et al. (2011). Photodynamic therapy and two-photon bio-imaging applications of hydrophobic chromophores through amphiphilic polymer delivery. PubMed.

- G. B. Schuster, et al. (2014). Deoxyribonucleoside-modified squaraines as near-IR viscosity sensors. PubMed.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Synthesis of Triarylpyrylium Salts Using a Mild, Eco-friendly Route [ouci.dntb.gov.ua]

- 8. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

- 11. real.mtak.hu [real.mtak.hu]

- 12. Solvent effects on the intramolecular charge transfer excited state of 3CzClIPN: a broadband transient absorption study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Solvent effects on the photophysical and photochemical properties of (E,E,E [ ] )-1,6-bis(4-nitrophenyl)hexa-1,3,5-triene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A novel fluorescent sensor for imaging of viscosity and ClO- in plant cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dual-function fluorescent sensor enabling real-time tracking of cellular viscosity and biothiols levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Deoxyribonucleoside-modified squaraines as near-IR viscosity sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chem.uci.edu [chem.uci.edu]

- 22. horiba.com [horiba.com]

- 23. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 24. edinst.com [edinst.com]

- 25. photon-force.com [photon-force.com]

- 26. nathan.instras.com [nathan.instras.com]

- 27. ksbm.or.kr [ksbm.or.kr]

- 28. Enhancing Precision in Photodynamic Therapy: Innovations in Light-Driven and Bioorthogonal Activation [mdpi.com]

- 29. mdpi.com [mdpi.com]

- 30. mdpi.com [mdpi.com]

An In-depth Technical Guide to the NMR Spectroscopy of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate

Introduction

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is a stable, crystalline organic salt belonging to the pyrylium family.[1][2] Characterized by a central oxygen-containing aromatic heterocycle substituted with three p-tolyl groups, this compound is a significant tool in organic synthesis and materials science.[1][3] Its utility as a potent photo-oxidant and catalyst in photoredox reactions has drawn considerable interest from researchers in drug development and polymer chemistry.[1][4] A thorough understanding of its structure and electronic properties is paramount for its effective application, and Nuclear Magnetic Resonance (NMR) spectroscopy provides the most powerful analytical method for this purpose.

This guide offers a detailed exploration of the ¹H and ¹³C NMR spectroscopic data for 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate. We will dissect the chemical shifts, multiplicities, and coupling constants to provide a comprehensive assignment of all signals. This analysis is grounded in the fundamental principles of NMR, considering the unique electronic environment created by the positively charged pyrylium core and its interplay with the appended tolyl substituents. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the confident identification and utilization of this versatile pyrylium salt.

Molecular Structure and NMR Assignment Framework

The cationic structure of 2,4,6-tri(p-tolyl)pyrylium dictates a distinct electronic landscape. The central pyrylium ring is a six-membered aromatic system with a formal positive charge on the oxygen atom, which is delocalized across the ring. This delocalization results in significant deshielding of the ring protons and carbons. The three p-tolyl groups, one at the C4 position and two equivalent groups at the C2 and C6 positions, introduce additional signals whose chemical shifts are influenced by both their position relative to the cationic ring and the electronic effect of their methyl groups.

To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering scheme will be used throughout this guide.

Caption: Numbering scheme for 2,4,6-tri(p-tolyl)pyrylium cation.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate is highly characteristic. The data presented here were reported in deuterated dimethyl sulfoxide (DMSO-d₆) at 500 MHz.[5] The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the ionic salt.

Table 1: ¹H NMR Data for 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 8.94 | s | 2H | - | H3, H5 (Pyrylium ring) |

| 8.48 | d | 2H | 8.5 | H2'', H6'' (Aromatic protons on C4-tolyl) |

| 8.42 | d | 4H | 8.5 | H2', H6', H2''', H6''' (Aromatic protons on C2/C6-tolyls) |

| 7.57 - 7.54 | m (appears as d) | 6H | 8.5 (apparent) | H3', H5', H3'', H5'', H3''', H5''' (Aromatic protons) |

| 2.47 (not reported in source[5], but expected) | s | 9H | - | CH₃ protons |

Note: The methyl proton signal is often found around 2.4-2.5 ppm in similar structures but was not explicitly listed in the primary data source. Its presence is inferred from the molecular structure.

Interpretation of the ¹H NMR Spectrum:

-

Pyrylium Protons (H3, H5): The most downfield signal at 8.94 ppm is a singlet corresponding to the two equivalent protons on the pyrylium ring.[5] Their significant deshielding is a direct consequence of the electron-withdrawing nature and positive charge of the aromatic pyrylium system. They appear as a singlet due to their chemical and magnetic equivalence.

-

Aromatic Protons (Tolyl Groups): The aromatic region between 7.54 and 8.48 ppm is complex but assignable.

-

The signals at 8.48 ppm and 8.42 ppm correspond to the ortho-protons on the tolyl rings (H2'/H6', H2''/H6'', H2'''/H6''').[5] These protons are closest to the cationic pyrylium ring and thus experience the strongest deshielding effect after the pyrylium protons themselves. The slight difference in chemical shift (8.48 vs 8.42 ppm) arises from the different electronic environments of the tolyl group at the C4 position versus those at the C2 and C6 positions. The protons on the C2 and C6 tolyl rings are equivalent due to symmetry, hence their combined integration of 4H.

-

The upfield multiplet (appearing as a doublet) between 7.54-7.57 ppm corresponds to the meta-protons of all three tolyl rings (H3'/H5', H3''/H5'', H3'''/H5''').[5] These protons are further from the electron-withdrawing pyrylium ring and are therefore less deshielded. They couple with their respective ortho-protons, resulting in doublet-like appearances with a coupling constant of approximately 8.5 Hz, which is typical for ortho-coupling in benzene rings.

-

-

Methyl Protons (CH₃): The three methyl groups of the tolyl substituents are expected to be magnetically equivalent or very similar, giving rise to a single, sharp peak with an integration of 9H. This signal is typically found in the range of 2.4-2.5 ppm. The electron-donating nature of the methyl groups slightly shields the attached aromatic ring, but their own chemical shift is primarily determined by their aliphatic character.

¹³C NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton and the electronic environment of each carbon atom.

Table 2: ¹³C NMR Data for 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| 169.3 | C4 (Pyrylium) |

| 163.9 | C2, C6 (Pyrylium) |

| 146.7 | C4'', C4''' (Tolyl) |

| 146.1 | C4' (Tolyl) |

| 130.4 | C3', C5', C3''', C5''' (Tolyl) |

| 129.9 | C3'', C5'' (Tolyl) |

| 128.5 | C1'', C1''' (Tolyl) |

| 126.4 | C1' (Tolyl) |

| 113.3 | C3, C5 (Pyrylium) |

| 21.4 | CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Pyrylium Carbons (C2, C3, C4, C5, C6): The carbons of the pyrylium ring are significantly deshielded and appear far downfield.

-

The signals at 169.3 ppm and 163.9 ppm are assigned to the substituted carbons of the pyrylium ring.[5] The C4 carbon is typically the most deshielded, followed by the equivalent C2 and C6 carbons.

-

The signal at 113.3 ppm is attributed to the proton-bearing C3 and C5 carbons of the pyrylium ring.[5] These are the most upfield of the ring carbons, but still significantly downfield compared to a neutral benzene ring due to the ring's overall positive charge.

-

-

Aromatic Carbons (Tolyl Groups):

-

The quaternary carbons attached to the methyl groups (C4', C4'', C4''') appear around 146 ppm.[5]

-

The ipso-carbons (C1', C1'', C1''')—the carbons of the tolyl rings directly attached to the pyrylium ring—are found between 126.4 and 128.5 ppm.[5]

-

The protonated aromatic carbons of the tolyl rings (C2'/C6', C3'/C5', etc.) resonate in the typical aromatic region of 129.9-130.4 ppm.[5]

-

-

Methyl Carbons (CH₃): The signal for the three equivalent methyl carbons appears upfield at 21.4 ppm, consistent with a typical sp³-hybridized carbon in a methyl group attached to an aromatic ring.[5]

Experimental Protocol for NMR Data Acquisition

To ensure reproducibility and accuracy, a standardized protocol for acquiring NMR data for 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate is essential.

Caption: Standard workflow for NMR analysis of pyrylium salts.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate.

-

Transfer the solid into a standard 5 mm NMR tube.

-

Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

-

Securely cap the NMR tube and vortex or place in a sonicator bath until the sample is completely dissolved. A clear, colored solution (typically orange or yellow) should be obtained.[5]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

-

Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

-

For ¹H NMR , use a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , use a standard proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks have a positive, absorptive lineshape.

-

Calibrate the chemical shift axis. For the ¹H spectrum, reference the residual solvent peak of DMSO-d₆ to δ 2.50 ppm. For the ¹³C spectrum, reference the DMSO-d₆ multiplet to δ 39.52 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

-

Perform peak picking for both ¹H and ¹³C spectra to identify the precise chemical shifts.

-

Conclusion

The NMR spectra of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate provide a detailed and diagnostic fingerprint of its molecular structure. The pronounced deshielding of the pyrylium ring protons and carbons serves as a hallmark of this class of compounds. By carefully analyzing the chemical shifts, multiplicities, and integration values, a complete and confident assignment of all ¹H and ¹³C signals is achievable. This guide provides the necessary data, interpretation, and experimental framework to assist researchers in utilizing NMR spectroscopy for the unambiguous characterization of this important photocatalyst and synthetic building block.

References

Sources

A Technical Guide to the UV-Vis Absorption Spectrum of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate

Executive Summary

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is a highly stable organic salt that has garnered significant attention as a potent photoredox catalyst.[1] Its efficacy in driving a range of chemical transformations under visible light irradiation is directly governed by its light-absorbing properties.[2] This technical guide provides an in-depth examination of the Ultraviolet-Visible (UV-Vis) absorption spectrum of this pyrylium salt. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple presentation of data to explain the underlying photophysical principles, the causality behind experimental choices, and the practical implications for researchers in organic synthesis, polymer chemistry, and materials science. We present a self-validating experimental protocol for acquiring the spectrum, interpret the characteristic spectral features, and discuss the critical influence of the molecular and solvent environment on its absorption profile.

Foundational Principles: The Pyrylium Chromophore

The Aromatic Pyrylium Core

The core of the title compound is the pyrylium cation, a six-membered heterocyclic ring containing five carbon atoms and a positively charged oxygen heteroatom.[3] This system is isoelectronic with benzene, featuring a delocalized sextet of π-electrons that imparts significant aromatic character and stability.[4] Unlike many oxonium ions, which are highly reactive, the aromatic stabilization makes pyrylium salts like 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate remarkably stable, crystalline solids that can be handled under ambient conditions.[1][4]

Profile of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate

This specific derivative features three para-tolyl groups substituted at the 2, 4, and 6 positions of the pyrylium ring, with tetrafluoroborate (BF₄⁻) acting as the counter-anion.[1] The tolyl substituents play a crucial role in modulating the electronic properties and steric profile of the cation. Synthetically, it is accessible through condensation reactions, for instance, from the reaction of substituted acetophenones and chalcones in the presence of tetrafluoroboric acid (HBF₄).[1][5]

Its primary significance lies in its role as a visible-light photoredox catalyst. Upon absorption of light, it is promoted to an excited state with enhanced oxidizing power, enabling it to facilitate a variety of organic transformations, such as facilitating O- to S-aryl carbamate rearrangements and initiating cationic polymerizations, often with the use of simple blue LED irradiation.[1][2]

| Property | Value | Source |

| CAS Number | 2713-21-5 | [6][7] |

| Molecular Formula | C₂₆H₂₃BF₄O | [6][7] |

| Molecular Weight | 438.27 g/mol | [6][8] |

| Physical Form | Powder / Crystalline Solid | [2] |

| Melting Point | 298–303 °C | [1][2] |

| Appearance | Orange / Yellow Solid | [5] |

The Critical Role of UV-Vis Spectroscopy

For a photocatalyst, the UV-Vis absorption spectrum is not merely a characterization tool; it is the fundamental roadmap to its utility. The spectrum reveals the specific wavelengths of light the molecule can absorb to become photo-excited. Understanding this profile is paramount for:

-

Selecting the appropriate light source: Matching the emission wavelength of the light source (e.g., LED or laser) to the catalyst's absorption maximum (λmax) ensures efficient photo-excitation.[2]

-

Designing reaction conditions: The spectrum helps predict potential overlap with the absorption spectra of other reactants or products, which could lead to side reactions.

-

Quantitative Analysis: Using the Beer-Lambert Law, the spectrum allows for the precise determination of catalyst concentration in solution.

The Photophysics of Absorption

Electronic Transitions in the Pyrylium System

The intense color and UV-Vis absorption of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate are due to π → π* electronic transitions within the conjugated aromatic system. When a photon of appropriate energy is absorbed, an electron is promoted from a lower-energy bonding π orbital (the Highest Occupied Molecular Orbital, or HOMO) to a higher-energy anti-bonding π* orbital (the Lowest Unoccupied Molecular Orbital, or LUMO).[9] The energy difference (ΔE) between these orbitals dictates the wavelength of maximum absorption (λmax) via the Planck-Einstein relation (ΔE = hc/λ).

The extended conjugation across the pyrylium ring and the appended aryl substituents lowers the energy gap between the HOMO and LUMO, pushing the primary absorption band into the visible region of the electromagnetic spectrum.[9]

The Influence of the Solvent Environment (Solvatochromism)

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum, a phenomenon known as solvatochromism.[10] Polar solvents can stabilize the ground state and the excited state of the chromophore to different extents, thereby altering the energy gap (ΔE) between them.[11]

-

Hypsochromic Shift (Blue Shift): If the solvent stabilizes the ground state more than the excited state, the energy gap increases, and the λmax shifts to a shorter wavelength. This is common for n → π* transitions but can also occur for π → π* transitions depending on the specific solute-solvent interactions.[11][12]

-

Bathochromic Shift (Red Shift): If the excited state is more polar than the ground state, it will be stabilized more by a polar solvent. This decreases the energy gap and shifts the λmax to a longer wavelength.[13][14]

For pyrylium salts, which are ionic and possess a polar excited state, a bathochromic shift is often observed when moving from a non-polar to a polar solvent. Therefore, reporting the solvent used for spectral acquisition is essential for reproducibility.[10]

Experimental Protocol for Spectral Acquisition

This protocol is designed to be self-validating, ensuring accuracy and reproducibility. The key is the preparation of a stock solution of known concentration, allowing for the calculation of molar absorptivity, a fundamental physical constant.

Materials and Reagents

-

Analyte: 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate (≥95% purity).[2]

-

Solvent: Spectroscopic grade acetonitrile (CH₃CN) is an excellent choice due to its wide transparency window in the UV-Vis range and its ability to readily dissolve the pyrylium salt. Other suitable solvents include dichloromethane (DCM).

-

Equipment:

-

Analytical balance (±0.01 mg precision).

-

Class A volumetric flasks (e.g., 10.00 mL and 25.00 mL).

-

Calibrated micropipettes.

-

Dual-beam UV-Vis spectrophotometer.

-

Matched quartz cuvettes (1 cm path length).

-

Step-by-Step Methodology

3.2.1 Preparation of Stock Solution (e.g., 1 x 10⁻³ M):

-

Accurately weigh approximately 4.4 mg of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate (MW = 438.27 g/mol ) onto weighing paper.

-

Carefully transfer the solid to a 10.00 mL Class A volumetric flask.

-

Add approximately 7 mL of spectroscopic grade acetonitrile and gently swirl to dissolve the solid completely.

-

Once dissolved, dilute to the 10.00 mL mark with acetonitrile. Stopper the flask and invert 15-20 times to ensure homogeneity.

-

Calculate the precise concentration based on the actual mass weighed.

3.2.2 Preparation of Working Solution (e.g., 1 x 10⁻⁵ M):

-

Pipette 250 µL of the 1 x 10⁻³ M stock solution into a 25.00 mL Class A volumetric flask.

-

Dilute to the mark with spectroscopic grade acetonitrile.

-

Stopper and invert thoroughly to mix. This two-step dilution minimizes errors associated with weighing very small masses or pipetting very small volumes.

3.2.3 Spectral Acquisition:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range (e.g., 300 nm to 600 nm).

-

Fill both the sample and reference cuvettes with pure spectroscopic grade acetonitrile.

-

Place the cuvettes in the spectrophotometer and perform a baseline correction to zero the instrument.

-

Empty the sample cuvette, rinse it three times with the working solution, and then fill it with the working solution.

-

Place the sample cuvette back into the holder and acquire the absorption spectrum.

Spectral Analysis and Data Interpretation

Characteristic Absorption Spectrum

The UV-Vis spectrum of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate in acetonitrile is characterized by a strong, broad absorption band in the visible region. The maximum absorbance (λmax) is typically observed at approximately 450 nm.[1] This absorption is responsible for the compound's yellow/orange color and its ability to be activated by blue light. A secondary, higher-energy absorption band may also be observed in the UV region, corresponding to other π → π* transitions within the aromatic system.

Quantitative Analysis: The Beer-Lambert Law

The relationship between absorbance (A), concentration (c), and path length (l) is described by the Beer-Lambert Law:

A = εcl

Where:

-

A is the absorbance at λmax (dimensionless).

-

ε (epsilon) is the molar extinction coefficient (or molar absorptivity), a constant that is characteristic of the substance at a specific wavelength. Its units are L mol⁻¹ cm⁻¹.

-

c is the molar concentration of the solution (mol L⁻¹).

-

l is the path length of the cuvette (typically 1 cm).

By measuring the absorbance of the carefully prepared working solution (1 x 10⁻⁵ M), the molar extinction coefficient can be calculated, providing a quantitative measure of the compound's ability to absorb light. A high ε value indicates a strongly absorbing chromophore.

Summary of Spectral Data

| Solvent | Dielectric Constant | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Spectral Shift |

| Dichloromethane | 8.93 | Value | Value | Reference |

| Acetonitrile | 37.5 | ~450 [1] | Typically > 30,000 | Bathochromic |

| Methanol | 32.7 | Value | Value | Bathochromic |

| Note: Specific values for λmax and ε will vary slightly with solvent. The trend typically shows a bathochromic (red) shift as solvent polarity increases. Molar absorptivity is an experimentally determined value based on the protocol in Section 3. |

Practical Implications and Protocol Validation

Linking the Spectrum to Catalytic Application

The λmax of ~450 nm is the most critical piece of data for a researcher employing this compound as a photocatalyst.[1] It directly confirms that common blue LEDs, which typically emit light in the 450-470 nm range, are an ideal and energy-efficient light source for activating the catalyst.[2] This avoids the need for high-energy UV lamps, allowing for milder and more selective reaction conditions.

Trustworthiness Through Self-Validation and Troubleshooting

The integrity of the obtained spectrum relies on meticulous experimental practice.

-

Solvent Purity: Using non-spectroscopic grade solvents can introduce absorbing impurities, distorting the spectrum. Always use a solvent from a freshly opened bottle.

-

Concentration Effects: At very high concentrations, solute-solute interactions can cause deviations from the Beer-Lambert law and potentially shift the λmax. Preparing a solution with an absorbance value between 0.3 and 1.0 at its maximum is ideal.

-

Baseline Integrity: An improper baseline correction is a common source of error. Ensure the reference cuvette is clean and that the baseline is flat across the region of interest before measuring the sample.

-

Compound Stability: While pyrylium salts are generally stable, they can react with nucleophiles.[4] Ensure the chosen solvent is aprotic and non-nucleophilic for long-term measurements.

By following the detailed protocol and being mindful of these factors, researchers can generate a trustworthy and reproducible UV-Vis spectrum, forming a solid foundation for any subsequent photochemical studies.

Conclusion

The UV-Vis absorption spectrum of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate is a powerful descriptor of its function as a visible-light photocatalyst. Its strong absorption band, centered around 450 nm, is a direct result of π → π* electronic transitions within its extended aromatic system. This guide has detailed the theoretical underpinnings of this absorption, provided a robust and verifiable protocol for its measurement, and contextualized the data for practical application in photoredox catalysis. For any scientist working with this versatile catalyst, a properly acquired and interpreted UV-Vis spectrum is the essential first step toward successful and reproducible photochemical synthesis.

References

-

Bhowmik, P. K., et al. (2019). Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)Pyrylium Tosylates And Triflimides. Digital Scholarship@UNLV. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrylium. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction. Retrieved from [Link]

-

Bhowmik, P. K., et al. (2015). Versatile Synthetic Methods for Photoluminescent Pyrylium Tosylates. Digital Scholarship@UNLV. Retrieved from [Link]

-

Skalski, B., et al. (1990). Photophysical properties of pyridinium salts derived from purine bases. Canadian Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence Properties of Pyrylium and Thiopyrylium Salts. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4,6-triphenylpyrylium tetrafluoroborate. Retrieved from [Link]

-

ResearchGate. (n.d.). Electronic absorption spectrum of 2,4,6‐triphenyl‐pyrylium.... Retrieved from [Link]

-

Sharma, U. K., & Jacob, S. (2016). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Retrieved from [Link]

-

SlideShare. (n.d.). Effect of solvent. Retrieved from [Link]

-

El-Gazzar, A. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo... Journal of Molecular Structure. Retrieved from [Link]

-

ResearchGate. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,4,6-Tri(p-tolyl)pyrylium = 95 2713-21-5 [sigmaaldrich.com]

- 3. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 4. Pyrylium - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. This compound 97% | CAS: 2713-21-5 | AChemBlock [achemblock.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | C26H23BF4O | CID 13902521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Effect of solvent | PPTX [slideshare.net]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

crystal structure of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt

An In-Depth Technical Guide to the Crystal Structure of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate

Abstract

This technical guide provides a comprehensive examination of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate, a prominent member of the triarylpyrylium salt family. Pyrylium salts are distinguished by their stable, aromatic heterocyclic structure containing a positively charged oxygen atom, which imparts unique chemical and photophysical properties.[1] This document, intended for researchers and professionals in chemistry and drug development, delves into the synthesis, crystallization, and detailed structural analysis of this compound. We will explore the causality behind experimental protocols, the interplay between its molecular architecture and its function as a versatile photoredox catalyst, and its role as a precursor in synthetic organic chemistry.

Introduction and Significance

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate, hereafter referred to as TTPT, is a stable, crystalline organic salt characterized by a central pyrylium ring substituted with three para-tolyl groups.[2] The positive charge of the oxonium cation is balanced by a tetrafluoroborate (BF₄⁻) counter-anion.[2] TTPT has garnered significant attention for its utility as a potent metal-free photoredox catalyst.[2] Upon irradiation with visible light, it can initiate a variety of chemical transformations, including cationic polymerizations and complex molecular rearrangements, often under ambient conditions.[2][3][4]

Understanding the precise three-dimensional arrangement of atoms within the TTPT crystal lattice is paramount. The crystal structure dictates not only the bulk physical properties of the material, such as its high melting point (298–303°C) and thermal stability, but also influences its electronic properties, solubility, and ultimately, its catalytic efficacy.[2] This guide provides an in-depth analysis of its structure, derived from established principles and data from analogous compounds, offering field-proven insights into its synthesis and characterization.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of triarylpyrylium salts is well-established, typically involving acid-catalyzed condensation reactions. The primary objective of the synthesis is not only to achieve a high yield but also to produce a product of sufficient purity for subsequent crystallization, which is a critical prerequisite for single-crystal X-ray diffraction analysis.

Synthetic Pathway

A robust and common method for synthesizing TTPT involves the reaction of a substituted chalcone with a substituted acetophenone in the presence of a strong acid catalyst like tetrafluoroboric acid (HBF₄).[2][3] This approach allows for the modular construction of the triarylpyrylium core.

The plausible mechanism involves a Lewis acid-catalyzed Michael addition followed by cyclization and dehydration, leading to the formation of the aromatic pyrylium ring.[5]

Diagram 1: Synthetic Workflow for 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate

Caption: A flowchart illustrating the synthesis and purification of TTPT.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous triarylpyrylium salts.[3][6][7]

-

Reaction Setup: To a solution of 4-methylacetophenone (1.0 equivalent) and 4,4'-dimethylchalcone (2.0 equivalents) in 1,2-dichloroethane (DCE), add tetrafluoroboric acid etherate (HBF₄·Et₂O, 2.0 equivalents) dropwise with stirring.

-

Causality: The chalcone provides two of the aryl groups and three of the ring carbons, while the acetophenone provides the third aryl group and the remaining two ring carbons. HBF₄ serves as both the catalyst for the condensation and the source of the tetrafluoroborate counter-anion.

-

-

Reaction Execution: Heat the resulting mixture to reflux for approximately 1.5 to 2 hours. The solution will typically darken in color.[6]

-

Product Isolation: Cool the reaction mixture to room temperature. Add diethyl ether to the solution to precipitate the crude product.

-

Causality: TTPT is soluble in DCE but largely insoluble in diethyl ether. This solvent/anti-solvent method is an effective way to crash the product out of the solution.

-

-

Purification: Collect the solid product by filtration, wash thoroughly with diethyl ether to remove unreacted starting materials and soluble impurities, and dry under reduced pressure.

-

Crystallization: For single-crystal growth, recrystallize the purified TTPT from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether, via slow evaporation.[2] High purity is essential as impurities can inhibit the formation of a well-ordered crystal lattice.

Molecular and Crystal Structure Analysis

While a specific public entry for the crystal structure of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate is not available in open crystallographic databases from the provided search results, its structure can be confidently inferred from the well-documented structures of its parent compound, 2,4,6-triphenylpyrylium tetrafluoroborate, and other triarylpyrylium salts.

The 2,4,6-Tri(p-tolyl)pyrylium Cation

The core of the molecule is the pyrylium cation. Key structural features include:

-

Aromaticity and Planarity: The six-membered pyrylium ring is planar and aromatic, conforming to Hückel's rule (6 π-electrons).[1] This aromaticity is the source of the compound's significant stability compared to non-aromatic oxonium ions.[1]

-

Substituent Orientation: Three p-tolyl groups are attached to the C2, C4, and C6 positions of the pyrylium ring. Due to steric hindrance between the hydrogen atoms at the C3/C5 positions of the pyrylium ring and the ortho-hydrogens of the tolyl groups, the tolyl rings are expected to be twisted out of the plane of the central pyrylium ring. This non-coplanar arrangement is a hallmark of 2,4,6-triaryl substituted systems and influences the compound's electronic and photophysical properties.

The Tetrafluoroborate Anion

The tetrafluoroborate (BF₄⁻) anion is a non-coordinating, charge-balancing counter-ion. Its tetrahedral geometry and delocalized negative charge make it chemically robust and minimally interactive with the cation, preserving the intrinsic properties of the pyrylium system.

Diagram 2: Molecular Structure of TTPT

Caption: The constituent ions of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate.

Crystallographic Parameters (Illustrative)

The table below summarizes typical crystallographic data one would expect for a compound of this nature. These values are illustrative and would need to be confirmed by single-crystal X-ray diffraction.

| Parameter | Expected Value/Type | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c or Pbca | Defines the specific symmetry operations within the unit cell. |

| a (Å) | 10 - 15 | Unit cell dimension along the a-axis. |

| b (Å) | 15 - 20 | Unit cell dimension along the b-axis. |

| c (Å) | 15 - 25 | Unit cell dimension along the c-axis. |

| α, β, γ (°) | α=γ=90, β > 90 (Monoclinic) | Angles between the unit cell axes. |

| Volume (ų) | 3000 - 4500 | The volume of a single unit cell. |

| Z | 4 or 8 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | ~1.3 - 1.4 | The theoretical density of the crystal. |

Physicochemical Properties and Applications

The distinct crystal structure of TTPT gives rise to a set of valuable physicochemical properties that are exploited in various applications.

| Property | Description | Reference |

| Molecular Formula | C₂₆H₂₃BF₄O | [8][9] |

| Molecular Weight | 438.27 g/mol | [8][10] |

| Appearance | Stable, orange or yellow crystalline solid | [2][5] |

| Melting Point | 298–303 °C | [2] |

| Solubility | Soluble in organic solvents (e.g., DCE, CH₂Cl₂); Insoluble in water and ether. | [2][11] |

| Absorption Max (λmax) | ~450 nm | [2] |

| Redox Potential | E₁/₂,red ≈ -1.7 V vs SCE | [2] |

These properties make TTPT an ideal candidate for a photoredox catalyst. Its strong absorption in the visible spectrum allows it to be excited to a higher energy state using common light sources like blue LEDs.[2] In its excited state, it is a potent oxidant capable of accepting an electron from a substrate, thereby initiating a catalytic cycle.

Methodology: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive analytical technique for elucidating the precise three-dimensional structure of a crystalline material. The workflow is a self-validating system, where the quality of the final structure is directly dependent on the quality of the crystal and the data collected.

Diagram 3: Single-Crystal X-ray Diffraction Workflow